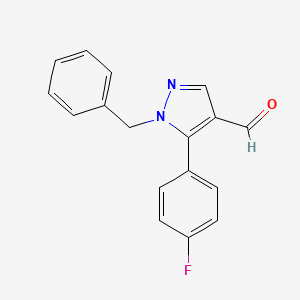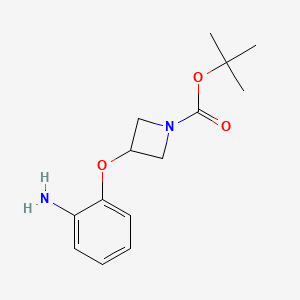
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- is a fluorinated aromatic amine. This compound is characterized by the presence of both difluoroethoxy and trifluoroethyl groups attached to the benzenamine core. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which often include increased stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzenamine derivative.
Introduction of Difluoroethoxy Group: This step involves the reaction of the benzenamine derivative with a difluoroethoxy reagent under controlled conditions, often using a base to facilitate the reaction.
Introduction of Trifluoroethyl Group: The final step involves the reaction of the intermediate product with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.
科学研究应用
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated groups, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-: Characterized by both difluoroethoxy and trifluoroethyl groups.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-difluoroethyl)-: Similar structure but with difluoroethyl instead of trifluoroethyl.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-tetrafluoroethyl)-: Contains a tetrafluoroethyl group.
Uniqueness
The uniqueness of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- lies in its specific combination of difluoroethoxy and trifluoroethyl groups, which confer distinct chemical and biological properties. These properties can lead to enhanced stability, lipophilicity, and bioavailability compared to similar compounds.
属性
CAS 编号 |
1309602-20-7 |
|---|---|
分子式 |
C10H10F5NO |
分子量 |
255.18 g/mol |
IUPAC 名称 |
4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H10F5NO/c11-9(12)5-17-8-3-1-7(2-4-8)16-6-10(13,14)15/h1-4,9,16H,5-6H2 |
InChI 键 |
CKAPFAHZGVKPCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


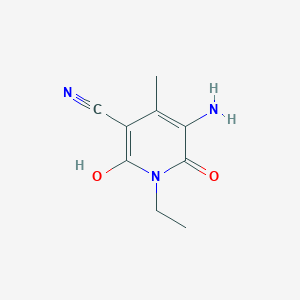

![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

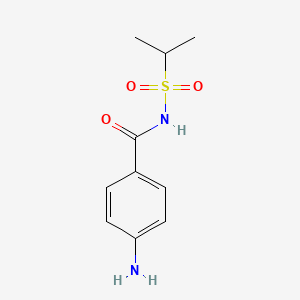
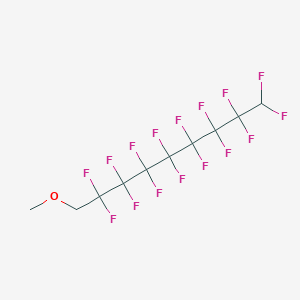
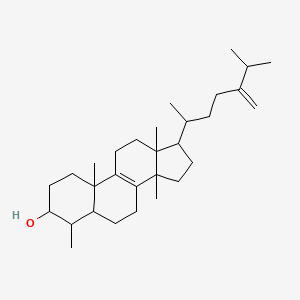

![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
